1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one is a chemical compound with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol . This compound is characterized by its unique structure, which includes an oxolane ring and an aminomethyl group attached to a prop-2-en-1-one moiety. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as oxolane derivatives and aminomethyl precursors.
Reaction Conditions: The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may include large-scale batch reactions with optimized conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the oxolane ring can interact with enzymes and receptors, modulating their function. These interactions contribute to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[5-(Aminomethyl)oxolan-2-yl]prop-2-en-1-one can be compared with similar compounds such as:
1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one: This compound has a similar structure but contains a prop-2-yn-1-one moiety instead of a prop-2-en-1-one moiety.
1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one: This compound features a trimethylsilyl group, which imparts unique chemical properties and reactivity.
Eigenschaften
Molekularformel |
C8H13NO2 |
---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
1-[5-(aminomethyl)oxolan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C8H13NO2/c1-2-7(10)8-4-3-6(5-9)11-8/h2,6,8H,1,3-5,9H2 |
InChI-Schlüssel |
VYINAPCCKSDZFV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)C1CCC(O1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.